molecular formula C7H11N3O B13520098 Piperidine, 2-(1,2,4-oxadiazol-5-yl)-

Piperidine, 2-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B13520098
M. Wt: 153.18 g/mol
InChI Key: MESIIFYBDRDBEH-UHFFFAOYSA-N
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Description

Piperidine, 2-(1,2,4-oxadiazol-5-yl)- is a compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2-(1,2,4-oxadiazol-5-yl)- typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-(1,2,4-oxadiazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Piperidine, 2-(1,2,4-oxadiazol-5-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 2-(1,2,4-oxadiazol-5-yl)- involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 2-(1,2,4-oxadiazol-5-yl)- is unique due to the specific arrangement of its nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.

Biological Activity

Piperidine derivatives, particularly those containing the 1,2,4-oxadiazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Piperidine, 2-(1,2,4-oxadiazol-5-yl)- , exploring its potential as an anticancer agent, its mechanism of action, and its interactions with various biological targets.

Overview of Piperidine and 1,2,4-Oxadiazole

Piperidine is a six-membered nitrogen-containing heterocycle that serves as a fundamental building block in many pharmacologically active compounds. The incorporation of the 1,2,4-oxadiazole ring enhances the biological profile of piperidine derivatives by introducing unique properties that facilitate interactions with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of piperidine derivatives containing the 1,2,4-oxadiazole moiety. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as potent tubulin inhibitors. These compounds exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Tubulin Inhibition

A study demonstrated that these piperidine derivatives act as tubulin inhibitors with an IC50 value of approximately 120 nM in antiproliferative assays. The mechanism involves disrupting microtubule dynamics during mitosis, leading to increased mitotic cells in treated leukemia cell lines .

CompoundIC50 (nM)Mechanism of Action
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide120Tubulin inhibition

Neurotransmitter Reuptake Inhibition

Another aspect of piperidine derivatives is their ability to inhibit monoamine reuptake transporters. Research on 4-beta-aryl-1-methyl-3-alpha-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines revealed that these compounds exhibit affinity for the dopamine transporter (DAT) and can inhibit reuptake at DAT, norepinephrine transporter (NET), and serotonin transporter (5HTT). Notably, one derivative showed a two-fold longer duration of action compared to standard drugs .

Enzyme Modulation and Therapeutic Applications

Piperidine derivatives also demonstrate potential in modulating enzyme activities relevant to neurodegenerative diseases. For example, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment. This inhibition could lead to increased acetylcholine levels in the brain.

Anticancer Mechanisms

The anticancer properties of piperidine derivatives are further supported by their ability to act as agonists for human caseinolytic protease P (HsClpP), which plays a role in maintaining mitochondrial homeostasis. Recent discoveries indicate that these compounds may be effective in treating hepatocellular carcinoma (HCC) by inducing apoptosis through HsClpP activation .

Summary of Biological Activities

The following table summarizes key biological activities associated with Piperidine, 2-(1,2,4-oxadiazol-5-yl)- and its derivatives:

Activity TypeTarget/EffectReference
AntiproliferativeTubulin inhibition
Neurotransmitter Reuptake InhibitionDAT, NET, 5HTT inhibition
Enzyme InhibitionAChE and BuChE inhibition
Cancer TreatmentHsClpP agonism for HCC

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-piperidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H11N3O/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2

InChI Key

MESIIFYBDRDBEH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=NO2

Origin of Product

United States

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